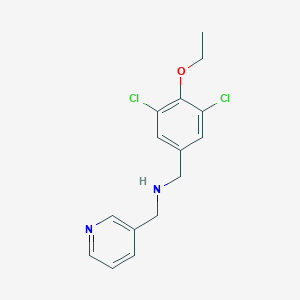![molecular formula C11H19NOS B275597 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine CAS No. 774551-38-1](/img/structure/B275597.png)
3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is a useful research compound. Its molecular formula is C11H19NOS and its molecular weight is 213.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Research in Alzheimer's disease has utilized compounds with complex molecular structures for the development of amyloid imaging ligands. These ligands, such as [18F]FDDNP and 11C-PIB, are used in PET scans to measure amyloid beta deposits in the brain, a hallmark of Alzheimer's pathology (Nordberg, 2007). The development of these imaging tools is crucial for early detection and the evaluation of anti-amyloid therapies.
Opioid Receptor Agonists
The development of opioid analgesics with reduced adverse effects is another area where complex amines play a critical role. Oliceridine, for instance, is highlighted for its selective activation of mu-opioid receptors, leading to therapeutic analgesic effects with reduced adverse effects, demonstrating the impact of molecular design in drug development (Urits et al., 2019).
Environmental Carcinogen Metabolites
The study of carcinogen metabolites, such as those from tobacco, emphasizes the importance of understanding complex organic molecules in assessing human exposure to carcinogens. This research is vital for identifying biomarkers of exposure and understanding the metabolism of carcinogenic compounds in humans (Hecht, 2002).
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils into bio-based products demonstrates the applicability of amine-functionalized reactions in creating sustainable materials. This process highlights the potential of such compounds in polymer chemistry and as bio-based surface-active agents, pointing towards the versatility of amine-containing compounds in material science (Vanbésien et al., 2018).
Thermoelectric Materials
The development of poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials is another area where complex organic molecules are pivotal. Such materials have seen significant research interest due to their potential in converting temperature differences into electrical voltage, which is critical for energy harvesting technologies (Yue & Xu, 2012).
特性
IUPAC Name |
3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRUIIWRBICHFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=C(S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)

![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275537.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine](/img/structure/B275538.png)
